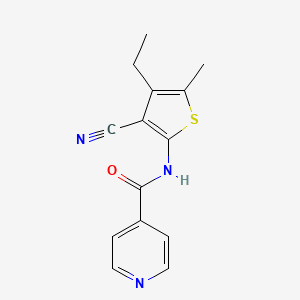
N-(1,2-dihydro-5-acenaphthylenyl)-3-(3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-dihydro-5-acenaphthylenyl)-3-(3-nitrophenyl)acrylamide, commonly known as DANA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DANA is a yellow crystalline powder that is soluble in organic solvents and is stable under normal conditions.
Mechanism of Action
DANA exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). These enzymes and proteins play a crucial role in various physiological processes, including inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that DANA has a range of biochemical and physiological effects, including anti-inflammatory, antifungal, and antibacterial properties. It has also been shown to have potential anticancer properties, as it can induce apoptosis (cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DANA in lab experiments is its high stability and solubility in organic solvents. However, its low water solubility and high toxicity in certain concentrations can limit its use in certain applications.
Future Directions
There are several potential future directions for DANA research, including its use in the development of new drugs and therapies for various diseases, such as cancer and inflammation. Additionally, further studies are needed to investigate its potential applications in other fields, such as agriculture and environmental science.
In conclusion, DANA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its antibacterial, antifungal, and anti-inflammatory properties make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
DANA can be synthesized through a multi-step process involving the reaction of 1,2-dihydroacenaphthylene with 3-nitrobenzaldehyde, followed by reduction and condensation reactions. The final product is obtained through recrystallization and purification.
Scientific Research Applications
DANA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antibacterial, antifungal, and anti-inflammatory properties, making it a promising candidate for the development of new drugs and therapies.
properties
IUPAC Name |
(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-20(12-7-14-3-1-5-17(13-14)23(25)26)22-19-11-10-16-9-8-15-4-2-6-18(19)21(15)16/h1-7,10-13H,8-9H2,(H,22,24)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNSCLLOHCUCGF-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5817743.png)
![2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5817754.png)



![N-benzyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5817775.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5817781.png)



![2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5817809.png)

